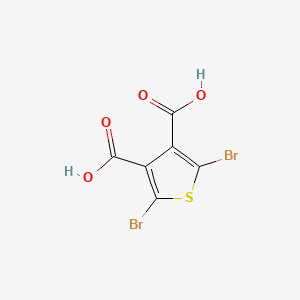
2,5-Dibromothiophene-3,4-dicarboxylic acid
Übersicht
Beschreibung
2,5-Dibromothiophene-3,4-dicarboxylic acid is a chemical compound with the molecular formula C6H2Br2O4S . It is used in various fields such as life sciences, organic synthesis, and environmental measurement .
Synthesis Analysis
The synthesis of 2,5-Dibromothiophene-3,4-dicarboxylic acid involves the use of bromine in acetic acid at 20℃ for 12 hours . The reaction begins with thiophene-3,4-dicarboxylic acid, which is then treated with bromine .Molecular Structure Analysis
The molecular structure of 2,5-Dibromothiophene-3,4-dicarboxylic acid is characterized by the presence of a thiophene ring substituted with bromine atoms at the 2 and 5 positions and carboxylic acid groups at the 3 and 4 positions . The molecular weight of the compound is 329.95 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dibromothiophene-3,4-dicarboxylic acid include a molecular weight of 329.95 g/mol . It has a topological polar surface area of 103 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
2,5-Dibromothiophene-3,4-dicarboxylic acid is extensively utilized in cross-coupling reactions. The Suzuki reaction, a prominent example, leverages this compound to create various substituted thiophenes. This reaction is pivotal in synthesizing symmetrical and unsymmetrical diarylthiophenes and tetraarylthiophenes, which are significant in various chemical syntheses (Đặng Thanh Tùng et al., 2009).
Synthesis of Tetraarylthiophenes
Another crucial application is in the one-pot oxidation and bromination reactions, leading to the efficient synthesis of 3,4-diaryl-2,5-dibromothiophenes. These compounds serve as building blocks for creating 2,3,4,5-tetraarylthiophenes, demonstrating a novel and straightforward approach to their preparation (Yizhe Dang & Yi Chen, 2007).
Regiospecific Silylation
The regiospecific silylation of 2,5-dibromothiophene is another significant area of research. This process yields various disubstituted 3,4-dibromothiophenes and is crucial in the synthesis of related thiophene compounds. It shows the versatility of 2,5-dibromothiophene in chemical transformations, enabling the creation of diverse thiophene derivatives (E. Lukevics et al., 2001).
Polymer Synthesis
In the field of polymer chemistry, 2,5-dibromothiophene derivatives are instrumental in synthesizing specialized monomers for π-conjugated polymers. These monomers are tailored for specific coupling reactions, such as the Suzuki, Yamamoto, or Grignard metathesis, highlighting their importance in advanced polymer synthesis (D. Výprachtický et al., 2008).
Solid-State Polymerisation
There is also evidence of spontaneous solid-state polymerisation reactions in certain 2,5-dibromothiophene derivatives. This process occurs in the absence of solvent and catalyst, demonstrating the unique reactivity and potential for self-assembling materials based on 2,5-dibromothiophene (H. Spencer et al., 2003).
Eigenschaften
IUPAC Name |
2,5-dibromothiophene-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O4S/c7-3-1(5(9)10)2(6(11)12)4(8)13-3/h(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYYIZHQMCEKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1C(=O)O)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586291 | |
| Record name | 2,5-Dibromothiophene-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromothiophene-3,4-dicarboxylic acid | |
CAS RN |
190723-12-7 | |
| Record name | 2,5-Dibromothiophene-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1367711.png)
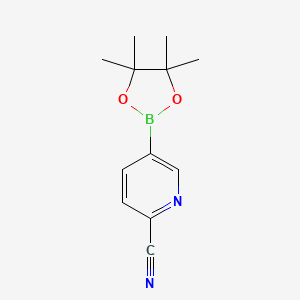
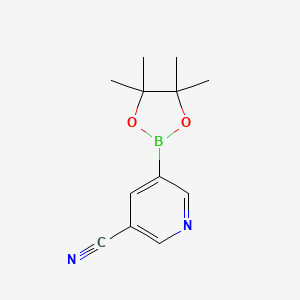
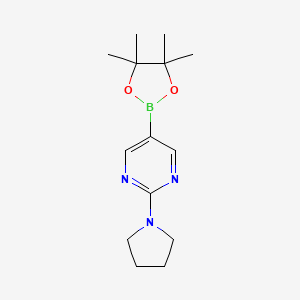
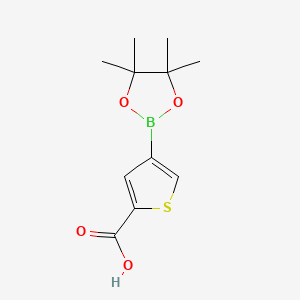


![N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine](/img/structure/B1367733.png)
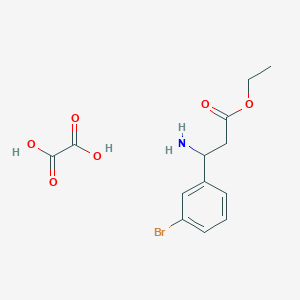

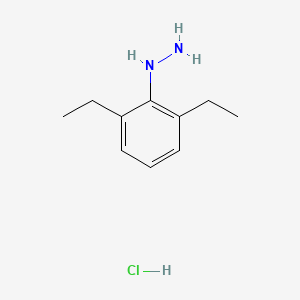
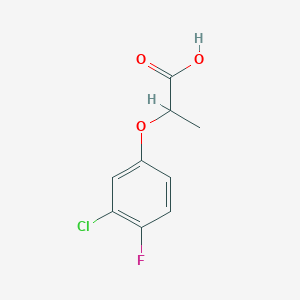
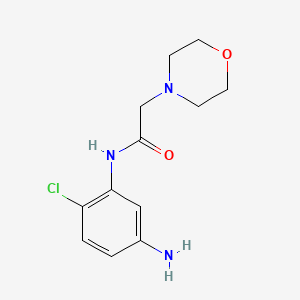
![2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1367746.png)